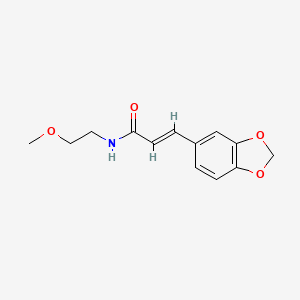
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)acrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MDMA or ecstasy, which is a popular recreational drug. However,
Mecanismo De Acción
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and emotional openness. The increased levels of serotonin also play a role in the therapeutic effects of MDMA in treating PTSD.
Biochemical and Physiological Effects:
MDMA use can result in various biochemical and physiological effects. These include increased heart rate, blood pressure, body temperature, and dehydration. Long-term use of MDMA can also lead to damage to the serotonin system in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in lab experiments. It has a rapid onset of action and produces predictable effects, making it easier to control experimental conditions. However, the use of MDMA in lab experiments is limited due to its potential for abuse and the ethical considerations surrounding its use.
Direcciones Futuras
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health conditions, such as anxiety and depression. Additionally, research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic approaches.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)acrylamide or MDMA has significant potential for therapeutic applications. While the use of MDMA as a recreational drug is illegal and potentially harmful, scientific research has demonstrated its potential for treating mental health conditions such as PTSD. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of MDMA.
Aplicaciones Científicas De Investigación
MDMA has been extensively studied for its potential therapeutic applications. Research has shown that MDMA-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD). In clinical trials, patients who received MDMA-assisted psychotherapy reported significant improvements in their symptoms compared to those who received placebo treatment.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-7-6-14-13(15)5-3-10-2-4-11-12(8-10)18-9-17-11/h2-5,8H,6-7,9H2,1H3,(H,14,15)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESJVRJZPQJJSG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3920728.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3920732.png)
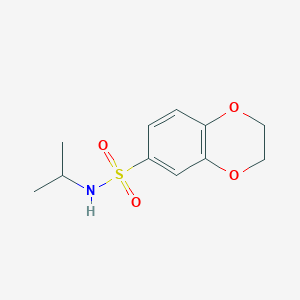
![N-(2-methoxyethyl)-3,5-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3920761.png)
![(5-chloro-2-methoxyphenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3920766.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3920776.png)
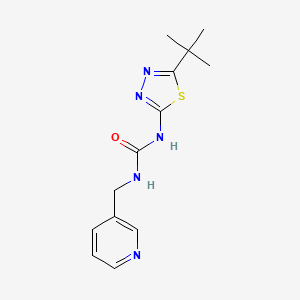
![3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3920785.png)
![4-chloro-N'-[(2-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3920795.png)

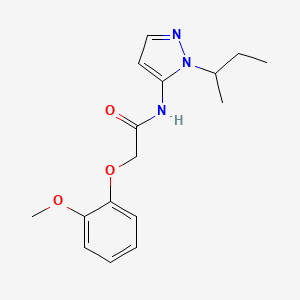
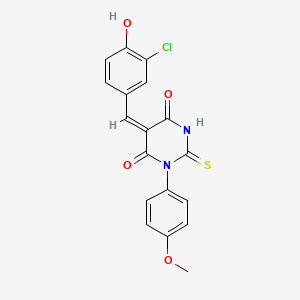
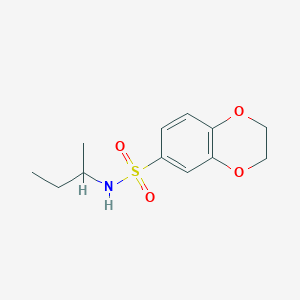
![ethyl 4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3920822.png)